tert-Butyl(R)-2-amino-4,4,5,5,5-pentafluoropentanoate
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Overview
Description
tert-Butyl®-2-amino-4,4,5,5,5-pentafluoropentanoate is a synthetic organic compound characterized by the presence of a tert-butyl group, an amino group, and a pentafluoropentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl®-2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the esterification of the corresponding amino acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction proceeds under mild conditions, yielding the desired tert-butyl ester in good yields.
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl®-2-amino-4,4,5,5,5-pentafluoropentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Sodium hydride is often used to deprotonate the amino group, making it more nucleophilic.
Major Products Formed
Oxidation: Oxidation can yield products such as ketones or carboxylic acids.
Reduction: Reduction typically produces alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
tert-Butyl®-2-amino-4,4,5,5,5-pentafluoropentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl®-2-amino-4,4,5,5,5-pentafluoropentanoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The pathways involved in its mechanism of action often include the modulation of enzyme activity and the alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: Used as an oxidizing agent in various chemical reactions.
tert-Butanesulfinamide: Employed in the synthesis of N-heterocycles via sulfinimines.
Uniqueness
tert-Butyl®-2-amino-4,4,5,5,5-pentafluoropentanoate is unique due to its combination of a tert-butyl group, an amino group, and a pentafluoropentanoate moiety. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in the synthesis of complex molecules and the study of enzyme mechanisms.
Properties
Molecular Formula |
C9H14F5NO2 |
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Molecular Weight |
263.20 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-4,4,5,5,5-pentafluoropentanoate |
InChI |
InChI=1S/C9H14F5NO2/c1-7(2,3)17-6(16)5(15)4-8(10,11)9(12,13)14/h5H,4,15H2,1-3H3/t5-/m1/s1 |
InChI Key |
UQFNNYKTBXYIJD-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(C(F)(F)F)(F)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
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